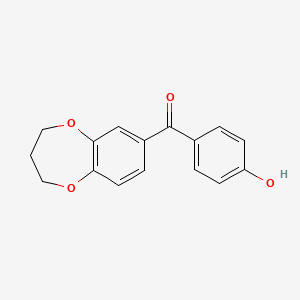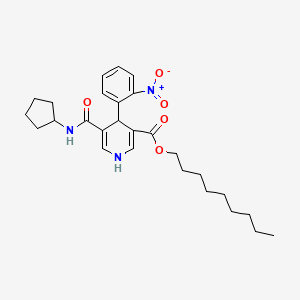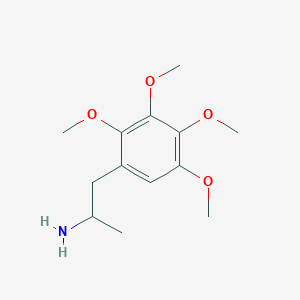
2,3,4,5-Tetramethoxyamphetamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetramethoxyamphetamine is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL). The compound is known for its psychoactive properties, although limited data exists about its pharmacological properties, metabolism, and toxicity .
准备方法
The synthesis of 2,3,4,5-Tetramethoxyamphetamine typically involves the alkylation of 2,3,4,5-tetramethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation
化学反应分析
2,3,4,5-Tetramethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,3,4,5-Tetramethoxyamphetamine has been studied primarily for its psychoactive effects. It is used in research to understand the structure-activity relationships of psychedelic compounds and their interactions with serotonin receptors. The compound’s unique structure makes it a valuable tool for studying the effects of methoxy substitutions on the phenethylamine backbone
作用机制
The mechanism of action of 2,3,4,5-Tetramethoxyamphetamine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is associated with its psychedelic effects. The compound may also interact with other neurotransmitter systems, but detailed studies on its molecular targets and pathways are limited .
相似化合物的比较
2,3,4,5-Tetramethoxyamphetamine is similar to other substituted amphetamines, such as:
3,4,5-Trimethoxyamphetamine: Another psychedelic compound with similar methoxy substitutions.
2,5-Dimethoxy-4-methylamphetamine: Known for its potent psychedelic effects.
2,4,5-Trimethoxyamphetamine: Shares structural similarities but differs in the position of methoxy groups. What sets this compound apart is the specific arrangement of methoxy groups, which influences its pharmacological profile and psychoactive properties.
属性
CAS 编号 |
23693-26-7 |
|---|---|
分子式 |
C13H21NO4 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
1-(2,3,4,5-tetramethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO4/c1-8(14)6-9-7-10(15-2)12(17-4)13(18-5)11(9)16-3/h7-8H,6,14H2,1-5H3 |
InChI 键 |
WVNJEHORYAZBRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=C(C(=C1OC)OC)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


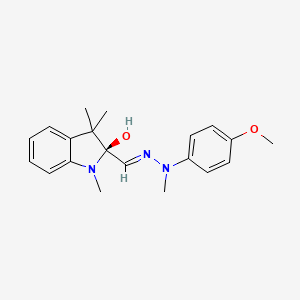
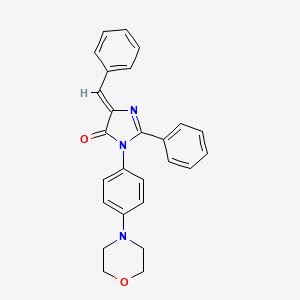
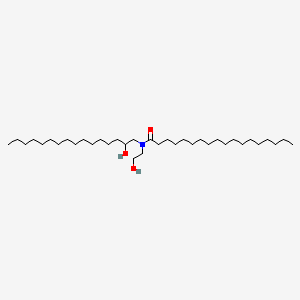
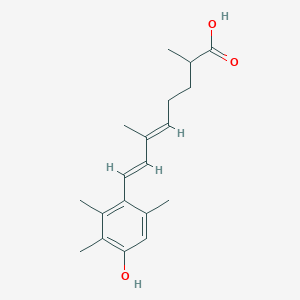
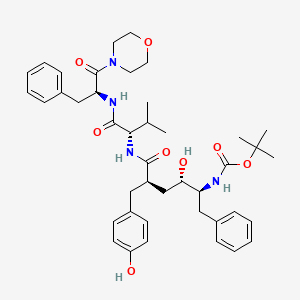
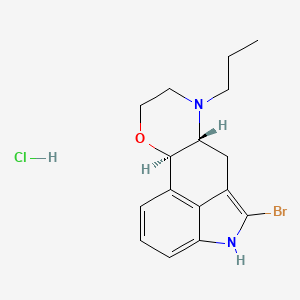
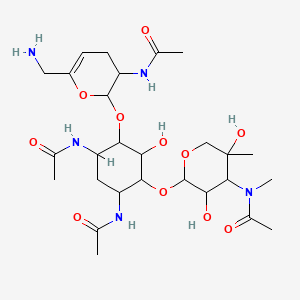
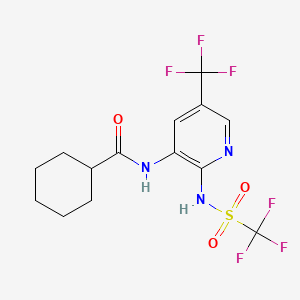
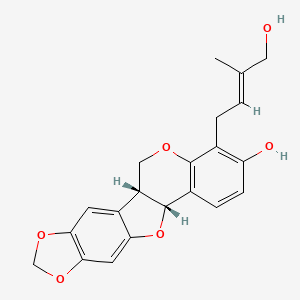
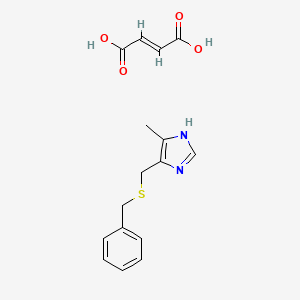
![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)
